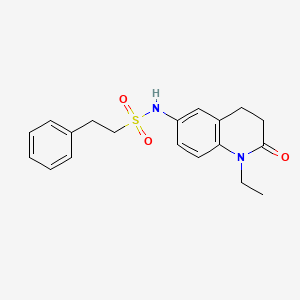

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide

Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinolin scaffold. Its structure combines a partially saturated quinoline ring system (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) with a 2-phenylethanesulfonamide moiety.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-2-21-18-10-9-17(14-16(18)8-11-19(21)22)20-25(23,24)13-12-15-6-4-3-5-7-15/h3-7,9-10,14,20H,2,8,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAMVQGZQJGXBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide typically involves the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with 2-phenylethane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Sulfonamide vs. Heterocyclic Moieties: The 2-phenylethanesulfonamide group in the target compound may confer stronger hydrogen-bond acceptor/donor capabilities compared to the thiazol-oxazole carboxamide in the second analogue, impacting target binding .

- Substituent Bulk : The bicyclooctane ester in the third analogue introduces steric hindrance, which could limit membrane permeability relative to the target compound’s linear sulfonamide chain.

Physicochemical and Reactivity Comparisons

- Synthetic Accessibility : The sulfonamide group is typically introduced via nucleophilic substitution, whereas thiazol-oxazole systems (as in the second analogue) require multi-step cyclization, complicating synthesis .

Methodological Frameworks for Further Study

- Antimicrobial Testing : Standardized broth/agar dilution methods (CLSI M07-A10) could quantify MIC (Minimum Inhibitory Concentration) values for this compound and its analogues .

- Computational Modeling: A lumping strategy may group this compound with other tetrahydroquinoline derivatives to predict reactivity or environmental behavior, though substituent differences necessitate validation.

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by a tetrahydroquinoline core fused with an ethyl and carbonyl group, alongside a phenylethane sulfonamide moiety. Its complex structure suggests diverse biological activities, which are the focus of ongoing research.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies indicate that it may:

- Inhibit Enzymatic Activity : The compound could inhibit specific enzymes involved in metabolic pathways, potentially affecting inflammation and pain signaling.

- Modulate Receptor Activity : It may interact with receptors on cell surfaces, altering cellular signaling pathways related to neurotransmission and immune responses.

- Influence Gene Expression : By binding to nucleic acids, it might affect gene expression and protein synthesis.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antiviral Activity : Initial studies suggest potential inhibitory effects against viruses such as influenza A and Coxsackievirus B3, indicating its possible use in antiviral therapies.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.

- Anticancer Potential : There are indications that it may have anticancer properties, warranting further investigation in cancer pharmacology.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-sulfonamide | Quinoline moiety with benzene ring | Lacks thiophene group |

| N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene | Includes sulfonyl and chromene structures | Different electronic properties due to chromene presence |

The distinct combination of the tetrahydroquinoline structure and the sulfonamide group in this compound may enhance its pharmacological profile compared to similar derivatives.

Recent Studies

Recent research has focused on elucidating the biological mechanisms underlying the activity of this compound:

- Study on Autoimmune Diseases : A study demonstrated that derivatives of tetrahydroquinoline can effectively modulate immune responses in mouse models of autoimmune diseases like rheumatoid arthritis. Similar mechanisms might be applicable to N-(1-ethyl-2-oxo...) .

- In Vitro Studies : Laboratory tests have shown that the compound can inhibit specific inflammatory pathways in cultured cells. These findings suggest potential applications in treating chronic inflammatory conditions .

Future Directions

Further research is essential to fully elucidate the pharmacological potential of N-(1-ethyl-2-oxo...) and its derivatives. Key areas for future investigation include:

- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.

- Mechanistic Studies : Detailed studies to understand its interaction with specific molecular targets.

- Structure–Activity Relationship (SAR) Studies : Exploring modifications to improve potency and selectivity for desired therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.